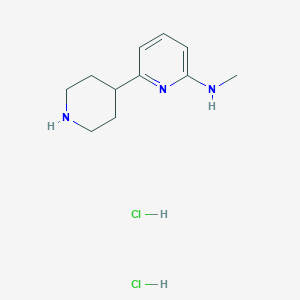

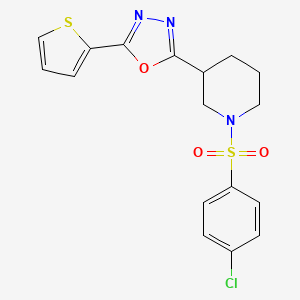

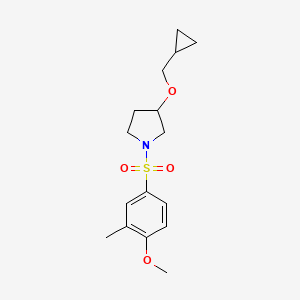

![molecular formula C6H7FO B2690801 (1R,3R,5R)-3-Fluorobicyclo[3.1.0]hexan-2-one CAS No. 2287249-24-3](/img/structure/B2690801.png)

(1R,3R,5R)-3-Fluorobicyclo[3.1.0]hexan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1R,5S)-Bicyclo[3.1.0]hexan-2-one” is a chemical compound with the molecular formula C6H8O . It has an average mass of 96.127 Da and a monoisotopic mass of 96.057518 Da .

Synthesis Analysis

An efficient synthesis of “(1R,5S)-Bicyclo[3.1.0]hexan-2-one” from “®-1,2-epoxyhex-5-ene” has been described . This process involves the development of a catalytic intramolecular cyclopropanation of “®-1,2-epoxyhex-5-ene”, which gives the key homochiral bicycle [3.1.0]hexan-1-ol. This is then oxidized to the desired ketone . This process has been successfully demonstrated on a multi-kilogram scale .Molecular Structure Analysis

The molecular structure of “(1R,5S)-Bicyclo[3.1.0]hexan-2-one” consists of a six-membered ring with two carbon atoms replaced by one oxygen atom .Chemical Reactions Analysis

The key reaction in the synthesis of “(1R,5S)-Bicyclo[3.1.0]hexan-2-one” is a catalytic intramolecular cyclopropanation .Physical and Chemical Properties Analysis

“(1R,5S)-Bicyclo[3.1.0]hexan-2-one” has a molecular formula of C6H8O, an average mass of 96.127 Da, and a monoisotopic mass of 96.057518 Da .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Characterization of Derivatives :A study focused on the synthesis and pharmacological characterization of derivatives of (1R,3R,5R)-3-Fluorobicyclo[3.1.0]hexan-2-one, particularly as potent and selective agonists for group II metabotropic glutamate receptors (mGluRs). These compounds showed promise for exploring mGluR functions and potential treatment of schizophrenia (Nakazato et al., 2000).

Detection of Organic Anions in Water :The compound's use in detecting organic anions in water through complexation enhanced fluorescence was investigated. A study explored a macrobicyclic cryptand containing fluorogenic units that strongly interacted with various organic anions, leading to an increase in monomer fluorescence (Teulade‐Fichou et al., 1996).

Stereoselective Synthesis :Research on the stereoselective synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid was conducted, focusing on the creation of a conformationally restricted glutamate analogue with potential anticonvulsant and anxiolytic properties (Pedregal & Prowse, 2002).

Prodrugs of 3-(3,4-Dichlorobenzyloxy) Derivative :A study on the prodrugs of a derivative of this compound, specifically targeting potent and orally active group II mGluR antagonists with antidepressant-like potential, was performed. These prodrugs showed improved oral bioavailability and effectiveness in antidepressant-like effects in animal models (Yasuhara et al., 2006).

Photoisomerization Study :The compound was used in a study exploring the regioselectivity of double-bond photoisomerization in acyclic 1,3-dienes. The research provided insights into the charge-stabilizing characteristics of substituents on double bonds of dienes (Squillacote et al., 2004).

Propiedades

IUPAC Name |

(1R,3R,5R)-3-fluorobicyclo[3.1.0]hexan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FO/c7-5-2-3-1-4(3)6(5)8/h3-5H,1-2H2/t3-,4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKSMCVIBIPVTP-UOWFLXDJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(=O)C(C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]1C(=O)[C@@H](C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

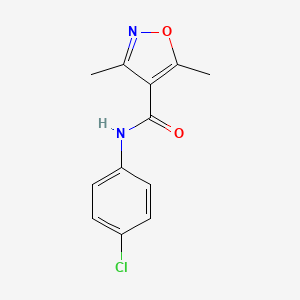

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690728.png)

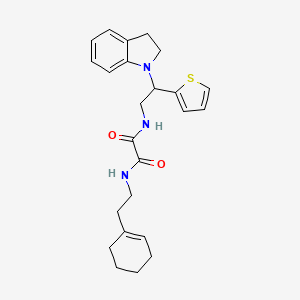

![2-Amino-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2690735.png)

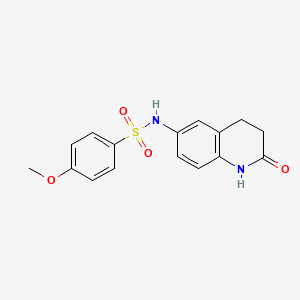

![3-methoxy-2-methyl-6-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2H-indazole](/img/structure/B2690737.png)

![4-tert-butyl-N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}benzamide hydrochloride](/img/structure/B2690739.png)

![5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690740.png)